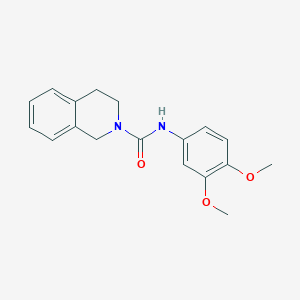methanone](/img/structure/B5807052.png)
[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone, commonly known as fluorophenylketone (FPK), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone works by inhibiting the activity of specific enzymes and proteins in the body, such as proteases, kinases, and caspases. This inhibition can lead to the disruption of various cellular processes, including cell division, apoptosis, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme or protein that it inhibits. For example, this compound has been shown to inhibit the activity of the protease cathepsin B, which is involved in the progression of cancer. Inhibition of cathepsin B by this compound can lead to decreased cancer cell proliferation and increased apoptosis.
实验室实验的优点和局限性
One advantage of using [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone in lab experiments is its specificity for certain enzymes and proteins, which allows for more targeted inhibition and analysis of specific cellular processes. However, this compound also has limitations, such as its potential toxicity and the need for careful dosing and administration.
未来方向
There are several future directions for the use of [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone in scientific research. One direction is the development of new drugs and therapies based on this compound, particularly for the treatment of cancer and neurodegenerative diseases. Another direction is the continued investigation of this compound's mechanism of action and its potential applications in other areas of research, such as immunology and infectious diseases.
In conclusion, this compound is a chemical compound that has shown promise in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its potential uses may lead to new discoveries and advancements in various areas of science.
合成方法
The synthesis of [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone can be achieved through several methods, including the reaction of 4-bromo-2-fluoroacetophenone with pyrrolidine, followed by the reaction with benzaldehyde. Another method involves the reaction of 4-chloro-2-fluoroacetophenone with pyrrolidine, followed by the reaction with benzaldehyde. Both methods result in the formation of this compound with high yields.
科学研究应用
[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone has been used in various scientific research applications, including as a protease inhibitor, a kinase inhibitor, and a caspase inhibitor. This compound has also been used in the development of new drugs and therapies, such as for the treatment of cancer and neurodegenerative diseases.
属性
IUPAC Name |
(5-fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-13-11-17(20-9-5-6-10-20)16(19)12-15(13)18(21)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVLOOYWHWFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5806997.png)
![N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807010.png)
![N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5807014.png)
![[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5807019.png)


![4-bromobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5807042.png)
![N-{3-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5807047.png)

![[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5807055.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5807074.png)